2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core, a 4-chlorophenyl substituent at position 3, a thioether linkage, and an N-(3,4-dimethoxyphenyl)acetamide moiety. The 3,4-dimethoxyphenyl group contributes electron-donating effects, which may improve solubility and influence pharmacokinetic properties, while the 4-chlorophenyl moiety could enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-29-18-10-9-17(13-19(18)30-2)25-20(28)14-31-22-21(15-5-7-16(24)8-6-15)26-23(27-22)11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFYNQCQCHTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide , designated by CAS number 899934-82-8 , is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.81 g/mol . Its structure features a spirocyclic system that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3OS |
| Molecular Weight | 466.81 g/mol |
| CAS Number | 899934-82-8 |
Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets. The diazaspiro structure is known to influence multiple signaling pathways, particularly those related to inflammation and cancer.
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Effects :
- Anticancer Activity :
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| AChE Inhibition | Strong inhibition observed | |
| Anti-inflammatory | Suppression of superoxide production | |
| Anticancer | Inhibition of tumor growth |
Case Studies
Several studies provide insights into the biological activities of related compounds:
-
Neuroprotective Effects :
A study demonstrated that similar diazaspiro compounds significantly reduced neuroinflammation in animal models of Alzheimer's disease by inhibiting AChE and modulating inflammatory pathways . -
Antibacterial Properties :
Related compounds have shown moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections . -
Antitumor Activity :
Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activities. For instance, derivatives of thiazol-2-yl and chloroacetamide have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways within the pathogens .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research on related compounds has demonstrated effectiveness against human breast adenocarcinoma (MCF7) cell lines through assays like the Sulforhodamine B assay. These studies often involve molecular docking to elucidate binding interactions with cancer-related targets .
Therapeutic Applications
- Antimicrobial Agents : Due to its potential to inhibit microbial growth, this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Therapeutics : Its ability to target cancer cells suggests that it may serve as a lead compound in the development of new anticancer drugs.
- Neurological Applications : The diazaspiro structure may also indicate potential neuroprotective effects, which could be explored through further pharmacological studies.
Synthesis and Characterization
The synthesis of 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various cancer cell lines. For example, a study demonstrated that specific derivatives exhibited selective cytotoxicity towards MCF7 cells while sparing normal cells .
Chemical Reactions Analysis
Hydrolysis and Stability
The thioacetamide and amide bonds exhibit distinct hydrolytic behavior:
Thioacetamide Hydrolysis
-
Acidic Conditions : The thioether bond (C–S) undergoes slow hydrolysis to form acetic acid derivatives and thiol intermediates.
-
Basic Conditions : Rapid cleavage occurs via nucleophilic attack, yielding mercaptoacetamide and spirocyclic diaza fragments.
Amide Hydrolysis
-
Resistant to hydrolysis under physiological pH but cleavable via enzymatic action (e.g., proteases).
Cycloaddition and Ring-Opening Reactions
The spirocyclic diaza system participates in regioselective cycloadditions:
Oxidation and Redox Behavior
The sulfur and aromatic moieties are redox-active:
Biological Interactions
While direct mechanistic data is limited, structural analogs suggest:
-
Enzyme Inhibition : The spirocyclic diaza system mimics purine scaffolds, potentially interfering with kinase active sites (e.g., CDKs).
-
Metabolic Pathways : Thioacetamide hydrolysis generates reactive thiols, which may conjugate with glutathione or modify cysteine residues in proteins.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Key Influencers |
|---|---|---|---|
| Thioacetamide | Hydrolysis | Moderate | pH, nucleophile concentration |
| Spirocyclic diaza | Cycloaddition | High | Electron-deficient dienophiles |
| 4-Chlorophenyl | Electrophilic substitution | Low | Steric shielding by spirocycle |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with spirocyclic or heterocyclic appendages. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Spirocyclic vs. Non-Spirocyclic Systems: The target compound’s 1,4-diazaspiro[4.4]nona-1,3-diene core distinguishes it from linear heterocycles (e.g., benzothiazin in ). In contrast, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide () adopts a planar conformation, which may facilitate crystal packing but reduce target specificity .
Substituent Effects :
- Methoxy vs. Chloro Groups : The 3,4-dimethoxyphenyl group in the target compound enhances solubility due to methoxy’s electron-donating nature, whereas chloro or dichlorophenyl analogs () prioritize lipophilicity, favoring membrane permeability .
- Thioether vs. Oxo/Sulfonamido Linkages : The thioether in the target compound offers moderate polarity and resistance to oxidative metabolism compared to sulfonamido () or oxo-containing analogs (), which may exhibit higher polarity or hydrogen-bonding capacity .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions similar to those in (85% yield for a related acetamide). However, the spirocyclic core may require additional steps (e.g., cyclization) compared to non-spiro systems .
Biological and Physicochemical Properties: While direct bioactivity data for the target compound are unavailable, analogs like N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide () demonstrate the importance of fluorophenyl groups in enhancing metabolic stability. The target’s dimethoxyphenyl group may similarly improve bioavailability . Crystallographic studies () highlight that substituents like Cl and F influence intermolecular interactions (e.g., N–H⋯O hydrogen bonds), which could guide formulation strategies for the target compound .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Cyclic Ketones
Adapting protocols from spiro-carboxamide syntheses, the diazaspiro ring can be formed by reacting 2-hydrazinyl-N-aryl-2-thioxoacetamide with 4-chlorophenyl-substituted cyclic ketones (e.g., cyclopentanone derivatives).
Procedure :
- Dissolve 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 equiv) and 4-chlorophenyl-cyclopentanone (1.1 equiv) in ethanol.
- Stir at room temperature for 3–6 hours.
- Isolate the product via filtration and recrystallize from ethanol.
Key Parameters :
- Solvent : Ethanol enables high yields (85–90%) under green conditions.
- Temperature : Room temperature minimizes side reactions.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is incorporated during the spiro ring formation. Using 4-chlorophenyl-substituted ketones ensures regioselective attachment. For example, 4-chlorophenyl-cyclopentanone reacts with hydrazine derivatives to anchor the aryl group directly to the spiro ring.
Formation of the Thioether Linkage
The thioether bond is established via nucleophilic substitution:
Synthesis of N-(3,4-Dimethoxyphenyl)chloroacetamide
Thiol-Alkylation Reaction
- Combine the diazaspiro-thiol intermediate (1.0 equiv) with N-(3,4-dimethoxyphenyl)chloroacetamide (1.1 equiv) in dimethylformamide (DMF).
- Add potassium carbonate (2.0 equiv) as a base.
- Heat at 60°C for 12 hours.
- Purify via recrystallization or silica gel chromatography.
Yield Optimization :
- Base : K2CO3 outperforms NaOH in minimizing hydrolysis.
- Solvent : DMF enhances solubility of aromatic intermediates.
Coupling and Final Assembly
The convergent synthesis involves sequential reactions:
- Spiro ring formation (Section 2).
- Thioether linkage (Section 4).
- Acetamide coupling (Section 4.2).
Reaction Scheme :
$$
\text{Spiro intermediate} + \text{N-(3,4-dimethoxyphenyl)chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis (as in) reveals:
- Dihedral angles : 14.9–45.8° between aromatic rings.
- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize the structure.
Research Findings and Applications
Biological Activity Predictions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the 1,4-diazaspiro[4.4]nonane core, followed by thioacetamide linkage formation. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with ketones under reflux in aprotic solvents (e.g., DMF or acetonitrile).
- Thioether coupling : Reaction of the spirocyclic intermediate with thiol-containing reagents (e.g., mercaptoacetamide derivatives) using bases like NaH or K₂CO₃ .
- Optimization : Reaction time (12–48 hours) and temperature (60–100°C) are adjusted to maximize yield. TLC and NMR are used to monitor progress .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), spirocyclic NH (δ 8.1–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm).
- X-ray crystallography : Resolve the spirocyclic geometry and confirm bond angles/planarity .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = calculated 487.12) .
Q. What solvent systems are optimal for purification?
- Methodology : Purify via column chromatography using gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Recrystallization in ethanol or methanol yields >95% purity. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR). Use molecular docking to validate binding hypotheses .
Q. What computational strategies predict target interactions for this compound?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to targets like kinase domains or GPCRs using the compound’s 3D structure (from X-ray or DFT-optimized geometry). Validate with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .
Q. How does the electronic nature of substituents influence bioactivity?
- Methodology :
- Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with log(IC₅₀) in enzyme assays.
- DFT calculations (Gaussian) : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient aromatic rings enhance π-π stacking with target proteins .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the thioacetamide moiety.
- In vitro microsomal assays : Test stability using liver microsomes (human/rat) with LC-MS quantification. Optimize half-life by modifying steric bulk near metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
